6-[(3-Chloro-2-methylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid
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Description
6-[(3-Chloro-2-methylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid, commonly referred to as 3-chloro-2-methylphenylcarbamoylcyclohex-3-ene-1-carboxylic acid, is a synthetic organic compound belonging to the class of carboxylic acids. It is primarily used as a reagent in organic synthesis and is also used as a pharmaceutical intermediate. The compound has a molecular formula of C11H11ClNO2 and a molecular weight of 214.67 g/mol. It is a colorless, crystalline solid that is soluble in water, methanol, and ethanol.
Scientific Research Applications
Hydrogen Bonding and Molecular Structure
Research has explored the hydrogen bonding and crystal structures of anticonvulsant enaminones, highlighting the importance of molecular conformation and hydrogen bonding networks in determining the properties of compounds related to 6-[(3-Chloro-2-methylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid. For example, studies on anticonvulsant enaminones have revealed how cyclohexene rings adopt specific conformations, impacting the molecular interactions and stability of the compounds (Kubicki, Bassyouni, & Codding, 2000).
Antisepsis Agent Synthesis
Optically active cyclohexene derivatives have been synthesized for their potential as antisepsis agents, demonstrating the versatility of cyclohexene carboxylic acid derivatives in pharmaceutical applications. These studies offer insights into efficient synthetic routes and the impact of molecular chirality on biological activity (Yamada et al., 2006).
Organic Synthesis Techniques
The Curtius rearrangement has been employed in the synthesis of alkyl N-(1-cyclohex-3-enyl)carbamates from cyclohex-3-ene carboxylic acid, showcasing advanced organic synthesis techniques that enable the creation of structurally diverse and complex molecules. This research highlights the utility of cyclohex-3-ene carboxylic acid derivatives in the development of novel organic compounds with potential applications in various fields (Gómez-Sánchez & Marco-Contelles, 2005).
Microbial Resolution in Drug Precursors
The microbial resolution of racemic methyl 3-cyclohexene-1-carboxylate to produce chiral precursors for pharmaceuticals, such as Edoxaban, illustrates the integration of biotechnology in the synthesis of medically relevant compounds. This research underscores the importance of enantioselective processes in the pharmaceutical industry and the potential of microorganisms in achieving high enantioselectivity and yield (Dou, Xu, & Ni, 2020).
properties
IUPAC Name |
6-[(3-chloro-2-methylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO3/c1-9-12(16)7-4-8-13(9)17-14(18)10-5-2-3-6-11(10)15(19)20/h2-4,7-8,10-11H,5-6H2,1H3,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUBWIOBFBFHVQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2CC=CCC2C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(3-Chloro-2-methylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid |
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